molecular formula C9H9FO3 B186325 4-Fluoro-2,6-dimethoxybenzaldehyde CAS No. 139549-11-4

4-Fluoro-2,6-dimethoxybenzaldehyde

Cat. No. B186325
M. Wt: 184.16 g/mol
InChI Key: HOGUCRFULNNZBQ-UHFFFAOYSA-N
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Description

4-Fluoro-2,6-dimethoxybenzaldehyde is a chemical compound with the CAS Number: 139549-11-4 . It has a molecular weight of 184.17 . The IUPAC name for this compound is 4-fluoro-2,6-dimethoxybenzaldehyde . The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for 4-Fluoro-2,6-dimethoxybenzaldehyde is 1S/C9H9FO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Fluoro-2,6-dimethoxybenzaldehyde has a melting point of 79-81°C . It is a powder that is stored at room temperature .

Scientific Research Applications

Structural Analysis and Molecular Properties

4-Fluoro-2,6-dimethoxybenzaldehyde, though not directly studied, is closely related to compounds like 2-fluoro-4-bromobenzaldehyde (FBB). Research on FBB involved X-ray diffraction and vibrational spectroscopy, providing insights into molecular structure and properties. Computational studies using density functional theory complemented experimental results, focusing on molecular dimers formed by intermolecular hydrogen bonding and exploring the effects of halogen substitutions on molecular conformations (Tursun et al., 2015).

Synthesis Methods

The synthesis of various fluorinated benzaldehydes, including those similar to 4-Fluoro-2,6-dimethoxybenzaldehyde, has been explored. For example, methods to produce 4-fluorobenzaldehyde from 4-chlorobenzaldehyde using potassium fluoride in specific reagent systems have been developed, offering insights into potential synthesis pathways for related compounds (Yoshida & Kimura, 1988).

Biological and Medicinal Chemistry Applications

While direct applications of 4-Fluoro-2,6-dimethoxybenzaldehyde in biological contexts are limited, related compounds have been synthesized for potential use in medicinal chemistry. For instance, fluorinated analogues of norepinephrine and phenylephrine were synthesized for exploring adrenergic properties, which might provide a framework for investigating the biological activity of similar compounds (Kirk et al., 1979); (Kirk et al., 1986).

Applications in Chemical Synthesis

Syntheses of various organic compounds using fluorobenzaldehydes have been reported, such as the production of thiazolidin-4-one derivatives and phenoxybenzaldehydes. These studies suggest possible roles for 4-Fluoro-2,6-dimethoxybenzaldehyde in the synthesis of diverse organic compounds (El Nezhawy et al., 2009); (Wenxian et al., 2005).

Potential in Material Science and Sensor Technology

While not directly related to 4-Fluoro-2,6-dimethoxybenzaldehyde, research on other fluorobenzaldehydes has been explored in material science and sensor technology, such as in the development of fluorescent sensors for metal ions. This suggests potential applications for similar compounds in sensor technology (Yu et al., 2006).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-fluoro-2,6-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGUCRFULNNZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2,6-dimethoxybenzaldehyde

Synthesis routes and methods I

Procedure details

A cooled (−5° C.) mixture of commercially available 1-fluoro-3,5-dimethoxybenzene (500 mg; 3.20 mmol; 1.0 equiv.) and DMF (4.680 g; 64.03 mmol; 20.0 equiv.) was treated dropwise with POCl3 (2.454 g; 16.01 mmol; 5.0 equiv.). This mixture was further stirred at rt for 1.5 h, and was then heated to 60° C. for 3 h. After cooling to rt, ice-water (50 ml) and a solution of 2.5 M aq. NaOH (24 ml) were successively added. After extractions with AcOEt (3×30 ml), the mixed organic layers were dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (heptane/AcOEt=1/1) afforded 4-fluoro-2,6-dimethoxybenzaldehyde as a yellow solid. LC-MS (conditions A): tR=0.50 min.; [M+H]+: 185.10 g/mol. According to 1H-NMR (CDCl3; 400 MHz), this product also contained 19% of the regioisomer 2-fluoro-4,6-dimethoxybenzaldehyde. This minor regioisomer could be advantageously removed after further chemical transformations of the isomeric mixture.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
4.68 g
Type
reactant
Reaction Step One
Name
Quantity
2.454 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Phosphorous oxychloride (1.8 mL, 19.3 mmol) was added slowly to a well-stirred mixture of 1-fluoro-3,5-dimethoxy benzene (2.6 mL, 19.25 mmol) and N,N-dimethylformamide (2.5 mL, 20 mmol) while temperature was kept below −5° C. Stirring was continued at room temperature for 1.5 h and at 60° C. for another 2 h. Reaction completion was monitored by TLC. The reaction mixture was cooled and hydrolyzed with ice-water (60 mL). The resulting suspension was neutralized by addition of 5N NaOH, extracted with ethyl acetate (2×30 mL), the aqueous phase was adjusted to pH 10 by 5N NaOH and re-extracted with ethyl acetate (2×30 mL). The combined organic phases were washed with saturated aqueous NaHCO3 solution (30 mL) and brine (30 mL) and dried over anhydrous sodium sulfate. The dried solution was concentrated to get the crude product which on purification by column chromatography afforded a colorless pure product. Yield: 75%; white solid mp 79-81° C. 1H NMR: δ 3.85 (s, 3H, OCH3), 3.89 (s, 3H, OCH3), 6.25 (S, 2H, Ar—H), 10.24 (s, 1H, CHO). Anal. Calcd for C18H19FO5S: C, 58.70, H, 4.92. Found: C, 58.64, H, 4.91.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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